molecular formula C9H9Br2NO B13044254 7,8-Dibromochroman-4-amine

7,8-Dibromochroman-4-amine

Cat. No.: B13044254
M. Wt: 306.98 g/mol
InChI Key: HBDLGKUMLOKNEE-UHFFFAOYSA-N
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Description

7,8-Dibromochroman-4-amine is a brominated chromane derivative with the molecular formula C₉H₉Br₂NO and a molecular weight of 307.98 g/mol. This compound features a chroman backbone (a benzopyran moiety) substituted with bromine atoms at positions 7 and 8 and an amine group at position 2. Its stereochemistry (e.g., (R)- or (S)-enantiomers) and regiochemical arrangement of bromine atoms significantly influence its reactivity and applications, particularly in pharmaceutical intermediates and organic synthesis .

Properties

Molecular Formula

C9H9Br2NO

Molecular Weight

306.98 g/mol

IUPAC Name

7,8-dibromo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Br2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2

InChI Key

HBDLGKUMLOKNEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method includes the reaction of chroman with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dibromochroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Dibromochroman-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dibromochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amine group play crucial roles in binding to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

The following table summarizes key differences between 7,8-dibromochroman-4-amine and its structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound C₉H₉Br₂NO 307.98 Br at C7, C8; NH₂ at C4 Pharmaceutical intermediate; potential kinase inhibitor scaffold
6,8-Dibromochroman-4-amine C₉H₉Br₂NO 307.98 Br at C6, C8; NH₂ at C4 Discontinued research chemical; limited commercial availability
5,7-Dibromochroman-4-amine C₉H₉Br₂NO 307.98 Br at C5, C7; NH₂ at C4 Biochemical reagent; supplier-listed for custom synthesis
7,8-Difluorochroman-4-amine C₉H₉F₂NO 197.17 F at C7, C8; NH₂ at C4 Medical intermediate; improved solubility vs. brominated analogs
(R)-7,8-Difluorochroman-4-amine HCl C₉H₁₀ClF₂NO 221.63 F at C7, C8; NH₂ at C4 (chiral) Chiral building block; stored at RT; research use only

Research and Commercial Status

  • This compound: Listed as a specialty chemical with suppliers like CymitQuimica, though some sources note discontinuation . Its enantiopure forms (e.g., (S)-6,8-dibromo) are scarce, highlighting a need for asymmetric synthesis advancements .
  • Fluorinated Analogs : 7,8-Difluorochroman-4-amine and its hydrochloride salt are actively marketed for preclinical research, reflecting demand in medicinal chemistry .

Biological Activity

7,8-Dibromochroman-4-amine is a brominated derivative of chroman, characterized by its unique structure that includes two bromine atoms and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Br2NC_9H_8Br_2N, with a molecular weight of approximately 343.44 g/mol. The presence of bromine atoms enhances the compound's lipophilicity, which facilitates its interaction with lipid membranes and proteins. This interaction is critical for modulating various biological processes, including enzyme activity and signal transduction pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The amine group can form hydrogen bonds with biological molecules, influencing their function.
  • Signal Transduction : The bromine atoms may alter the electronic properties of the compound, enhancing its ability to modulate signaling pathways.
  • Receptor Binding : Preliminary studies suggest that the compound may interact with various receptors involved in cellular signaling, potentially leading to therapeutic effects in cancer and microbial infections.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5,7-Difluorochroman-4-amine Contains fluorine instead of bromineLimited antimicrobial activity
5,7-Dichlorochroman-4-amine Contains chlorine instead of bromineModerate reactivity
Chroman-4-amine Lacks halogens; simpler structureMinimal biological activity
(R)-7,8-Dibromochroman-4-amine Bromination at different positions; unique reactivityPotentially significant biological effects
(S)-6,8-Dibromochroman-4-amine Enantiomer with similar structure; different spatial arrangementVaried biological activity

The presence of bromine atoms in this compound imparts distinct chemical and physical properties compared to its analogs, making it particularly valuable in applications requiring specific electronic and steric characteristics.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The findings suggest that it may act through the modulation of specific signaling pathways involved in cell survival and growth.
  • Mechanistic Insights : Research has indicated that the compound's interactions with specific enzymes could lead to alterations in metabolic pathways associated with disease progression. Further studies are needed to elucidate these mechanisms thoroughly .

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